

Application Notes and Protocols for Barium-138 Isotope Measurement by TIMS

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Compound of Interest

Compound Name: **Barium-138**

Cat. No.: **B078834**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-precision measurement of **Barium-138** (^{138}Ba) and other barium isotopes using Thermal Ionization Mass Spectrometry (TIMS). This document outlines the necessary steps from sample preparation to data analysis, ensuring accurate and reproducible results for applications in geochemistry, environmental science, and potentially in drug development as tracers.

Introduction

Thermal Ionization Mass Spectrometry is a highly sensitive technique for determining the isotopic composition of elements. For barium, precise measurement of its isotopes, including the most abundant ^{138}Ba , is crucial for various scientific investigations. This protocol focuses on the double-spike (DS-TIMS) method, a robust technique that corrects for instrumental mass bias and isotopic fractionation occurring during sample preparation and analysis, leading to high-precision data.[\[1\]](#)[\[2\]](#)

Experimental Protocols

A meticulous experimental procedure is critical for achieving high-precision barium isotope data. The following sections detail the necessary steps.

Sample Preparation

The primary goal of sample preparation is to isolate pure barium from the sample matrix to avoid isobaric interferences (e.g., from Lanthanum and Cerium) and matrix effects during mass spectrometric analysis.[\[3\]](#)

Materials:

- AG50W-X8 or similar cation exchange resin[\[4\]](#)
- Eichrom™ Sr resin[\[5\]](#)[\[6\]](#)
- Hydrochloric acid (HCl), Nitric acid (HNO₃) - high purity
- ¹³⁰Ba–¹³⁵Ba double spike solution (or other suitable spike combination)[\[1\]](#)[\[2\]](#)
- Clean laboratory environment (e.g., ISO Class 4 workstation)[\[7\]](#)

Procedure:

- Sample Digestion: Accurately weigh a suitable amount of the homogenized sample powder. For solid samples, perform acid digestion using a mixture of high-purity acids (e.g., HNO₃ and HCl) in a clean vessel. The choice of acids will depend on the sample matrix.
- Spiking: After digestion and conversion to a chloride form, add a precisely calibrated ¹³⁰Ba–¹³⁵Ba double spike solution to the sample. The amount of spike added should be optimized to achieve a spike-to-sample barium ratio that provides the best error propagation.
- Cation Exchange Chromatography:
 - Condition a pre-cleaned column containing AG50W-X8 or Eichrom™ Sr resin with dilute HCl.
 - Load the spiked sample onto the column.
 - Elute the matrix elements using appropriate concentrations of HCl and/or HNO₃. The exact elution profile should be calibrated for the specific resin and column geometry being used.[\[3\]](#)

- Collect the purified barium fraction. The separation of Ba from rare earth elements is particularly critical.[3]
- Purity Check: After separation, it is advisable to analyze an aliquot of the barium fraction by a sensitive technique like ICP-MS to ensure the effective removal of matrix and interfering elements.

TIMS Analysis

Instrumentation:

- A thermal ionization mass spectrometer (e.g., Thermo Scientific Triton Plus or similar) equipped with a multi-collector system.[5][7]
- Rhenium (Re) or Tantalum (Ta) filaments.[8][9]

Procedure:

- Filament Preparation:
 - Outgas the Rhenium or Tantalum filaments under vacuum at high temperature to remove any potential barium contamination.[7]
- Sample Loading:
 - In a clean environment, carefully load a small aliquot of the purified barium sample solution onto the center of the filament.
 - Add a drop of an emitting and stabilizing reagent, such as phosphoric acid, to the sample on the filament. This enhances the ion emission and stability.[8]
 - Slowly dry the sample onto the filament by passing a small current through it.
- Mass Spectrometry:
 - Insert the filament assembly into the TIMS source.
 - Evacuate the source to a high vacuum (e.g., 1×10^{-7} to 10^{-8} hPa).[7]

- Slowly heat the filament by increasing the current in a controlled manner to achieve a stable and sufficiently intense ion beam of the barium isotopes.
- The typical ion beam intensity for ^{138}Ba should be in the range of $(1\text{-}3) \times 10^{-12} \text{ A}$ to achieve high precision.[8]
- Measure the ion beams of the relevant barium isotopes (e.g., ^{130}Ba , ^{134}Ba , ^{135}Ba , ^{136}Ba , ^{137}Ba , and ^{138}Ba) simultaneously using the Faraday cup multi-collector system.
- Data acquisition can be performed using a multidynamic acquisition scheme to improve precision.[5][6]

Data Processing

- Baseline and Blank Correction: Correct the measured ion beam intensities for the detector baseline and any procedural blanks.
- Mass Bias Correction: Utilize the double-spike data to correct for instrumental mass fractionation. This involves an iterative calculation to solve for the true isotopic composition of the sample.
- Isotope Ratio Calculation: Calculate the desired isotope ratios, such as $^{138}\text{Ba}/^{134}\text{Ba}$ or expressed in delta notation ($\delta^{138}/^{134}\text{Ba}$) relative to a standard. The data is typically normalized internally using a stable isotope ratio, for example, $^{134}\text{Ba}/^{136}\text{Ba} = 0.307776$.[6]

Data Presentation

The following tables summarize typical quantitative data for barium isotope measurements by TIMS.

Table 1: TIMS Instrumental Performance for Barium Isotope Analysis

Parameter	Typical Value	Reference(s)
^{138}Ba Ion Current	$(1\text{-}3) \times 10^{-12} \text{ A}$	[8]
Relative Standard Deviation (RSD) for $^{137}\text{Ba}/^{138}\text{Ba}$	0.02%	[8]
Long-term Reproducibility for $\delta^{137}/^{134}\text{Ba}$	Better than $\pm 0.03\text{\textperthousand}$ (2SD)	[1][2]

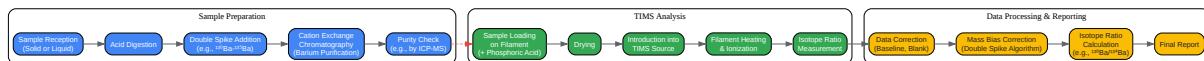
Table 2: Natural Isotopic Abundance of Barium

Isotope	Natural Abundance (%)
^{130}Ba	0.106
^{132}Ba	0.101
^{134}Ba	2.417
^{135}Ba	6.592
^{136}Ba	7.854
^{137}Ba	11.232
^{138}Ba	71.698

Note: These are approximate values and may vary slightly.

Mandatory Visualization

The following diagram illustrates the complete workflow for the TIMS measurement of **Barium-138** and other barium isotopes.



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